

Spectroscopic Profile of **tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate**: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate</i>
Compound Name:	
Cat. No.:	B1319475

[Get Quote](#)

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for **tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate** (CAS No: 172348-63-9). The data presented herein is predicted based on the chemical structure and analysis of analogous compounds.

This technical guide provides a predicted spectroscopic profile of **tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate**, intended to assist researchers, scientists, and drug development professionals in the characterization of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate**. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.5	Broad Singlet	1H	NH-COO
~ 3.4	Triplet	2H	CH ₂ -OH
~ 2.9	Triplet	2H	CH ₂ -NH
~ 1.8 - 1.9	Multiplet	2H	Cyclohexyl CH (axial)
~ 1.44	Singlet	9H	-C(CH ₃) ₃
~ 1.4 - 1.6	Multiplet	1H	Cyclohexyl CH
~ 1.2 - 1.4	Multiplet	1H	Cyclohexyl CH
~ 0.9 - 1.1	Multiplet	4H	Cyclohexyl CH ₂ (equatorial)
~ 1.5 (overlaps with other signals)	Singlet	1H	OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 156.0	C=O (Carbamate)
~ 79.0	-C(CH ₃) ₃
~ 68.0	CH ₂ -OH
~ 46.0	CH ₂ -NH
~ 40.0	Cyclohexyl CH
~ 36.0	Cyclohexyl CH
~ 30.0	Cyclohexyl CH ₂
~ 28.5	-C(CH ₃) ₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350	Strong, Broad	O-H Stretch (Alcohol)
~ 3320	Medium	N-H Stretch (Carbamate)
~ 2920, 2850	Strong	C-H Stretch (Aliphatic)
~ 1685	Strong	C=O Stretch (Carbamate)
~ 1520	Medium	N-H Bend (Amide II)
~ 1250	Strong	C-O Stretch (Carbamate)
~ 1170	Strong	C-O Stretch (t-Butyl)
~ 1040	Medium	C-O Stretch (Alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
243	[M] ⁺ (Molecular Ion)
228	[M - CH ₃] ⁺
186	[M - C ₄ H ₉ O] ⁺
144	[M - Boc] ⁺
100	[Boc] ⁺
57	[C ₄ H ₉] ⁺ (t-Butyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate**.

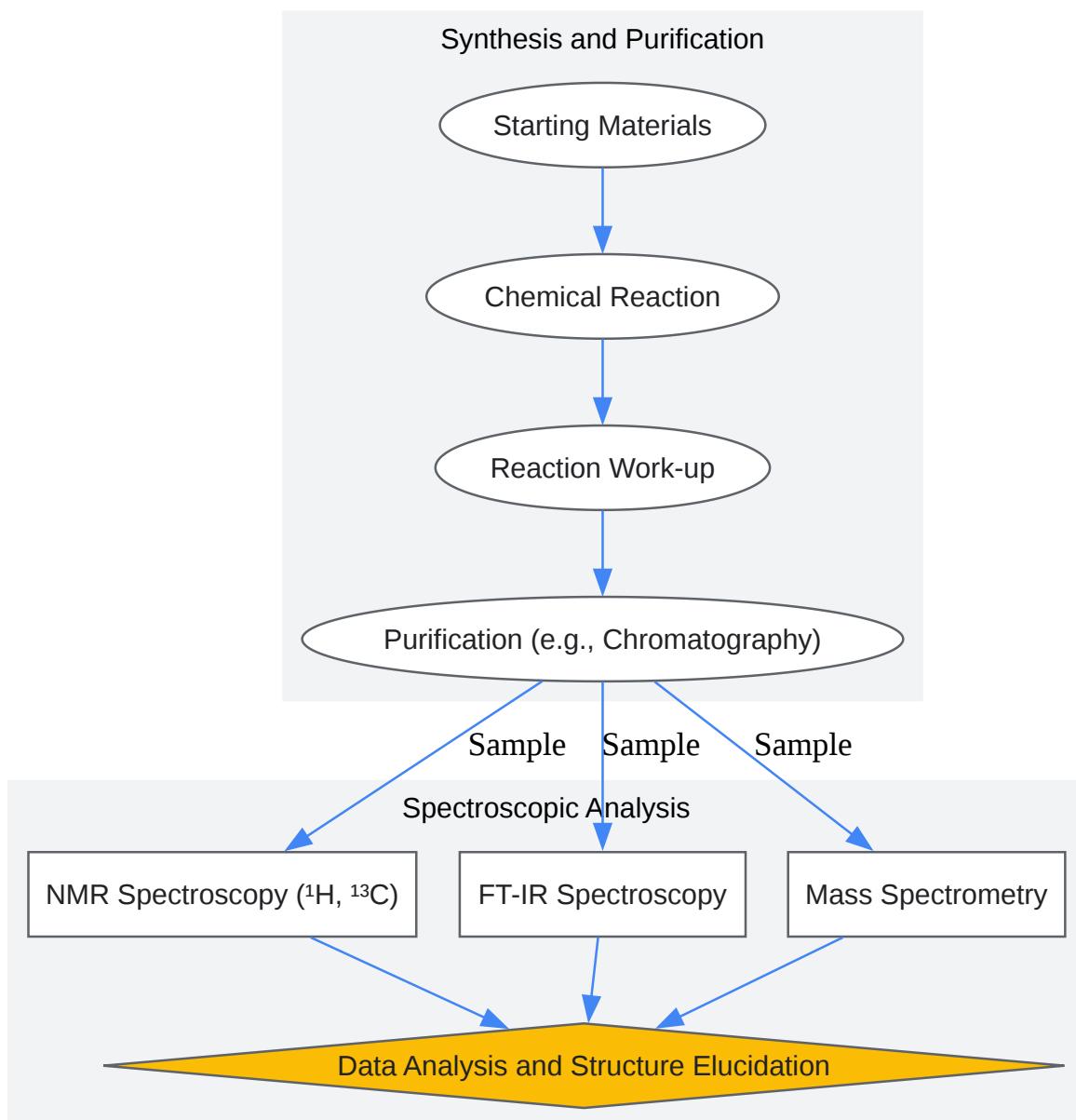
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Transfer the solution into a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a more concentrated sample may be required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.


- Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
 - Further dilute this stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
 - If necessary, filter the solution to remove any particulate matter.
- Instrument Setup and Data Acquisition:
 - The method of sample introduction will depend on the instrument (e.g., direct infusion, or coupled with gas or liquid chromatography).
 - For Electron Ionization (EI), the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.
 - For Electrospray Ionization (ESI), the sample solution is introduced into the ion source through a heated capillary, forming charged droplets that desolvate to produce gaseous ions.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319475#spectroscopic-data-nmr-ir-ms-of-tert-butyl-trans-4-hydroxymethylcyclohexylmethyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com